4-Cyclopentylpiperidine hydrochloride
Description
4-Cyclopentylpiperidine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Properties
IUPAC Name |
4-cyclopentylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)10-5-7-11-8-6-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVZAIQSBNWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-37-0 | |
| Record name | 4-cyclopentylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of cyclopentanone with piperidine in the presence of a catalyst such as palladium or rhodium . The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization and subsequent hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Biological Activity
4-Cyclopentylpiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a cyclopentyl group. Its molecular structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 201.72 g/mol
The piperidine ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC). The following table summarizes MIC values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Cyclopentylpiperidine HCl | Pseudomonas aeruginosa | 2 |
| 4-Cyclopentylpiperidine HCl | Staphylococcus aureus | 8 |
| Reference Drug (Norfloxacin) | Pseudomonas aeruginosa | 8 |
The compound exhibited a significantly lower MIC against Pseudomonas aeruginosa compared to norfloxacin, indicating superior antibacterial efficacy .
The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes. Observations from cell morphology studies indicated that treatment with the compound led to significant deformation and rupture of bacterial cells over time.
- Cell Morphology Changes :
- Untreated cells appeared intact.
- Treated cells showed increasing deformation with extended exposure.
Additionally, leakage assays demonstrated that the compound induced substantial release of intracellular components, such as nucleic acids and proteins, confirming its ability to compromise bacterial integrity .
Antiviral Activity
Beyond its antibacterial properties, there is emerging evidence suggesting that piperidine derivatives, including this compound, may exhibit antiviral activity. A patent discussed the potential use of similar compounds in treating Hepatitis C virus (HCV) infections, highlighting their role as antiviral agents .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study conducted on various piperidine derivatives found that those with cycloalkyl substitutions displayed enhanced activity against Gram-negative bacteria. The study specifically noted that this compound was among the most effective compounds tested .
- Research on Safety Profile : In hemolytic assays, this compound demonstrated low hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
- Comparative Studies : Comparative studies indicated that while many piperazine derivatives show promise in antimicrobial applications, those incorporating cycloalkyl groups like cyclopentane tend to have improved bioactivity and reduced toxicity profiles .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
One of the notable applications of 4-Cyclopentylpiperidine hydrochloride is its use in developing antimicrobial agents. Research indicates that derivatives of cyclopentyl piperidines exhibit significant antibacterial activity against Mycobacterium tuberculosis. For instance, a study demonstrated that a cyclopentyl derivative had a minimal inhibitory concentration (MIC) of 0.05 µg/ml against Mycobacterium tuberculosis, significantly lower than that of rifampicin, which had an MIC of 0.5 µg/ml. This suggests that cyclopentyl derivatives may offer a promising alternative or adjunctive treatment for tuberculosis due to their lower toxicity and effective dosage regimens .
Neurological and Psychiatric Disorders:
this compound has also been investigated for its potential in treating neurological and psychiatric disorders. The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety. Patents have been filed detailing the synthesis of piperazine derivatives that include cyclopentyl substitutions aimed at enhancing therapeutic efficacy while minimizing side effects .
Synthesis of Pharmaceutical Intermediates
Precursor in Drug Development:
this compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its unique structural properties allow it to be modified into more complex molecules that can exhibit desired biological activities. For example, it has been utilized in the synthesis of rifamycins, a class of antibiotics used to treat tuberculosis and leprosy. The cyclopentyl derivative has shown to enhance the pharmacological profile of these compounds, leading to improved efficacy against resistant strains of bacteria .
Table: Summary of Key Studies on this compound
Q & A
Q. What are the optimal synthetic routes for 4-cyclopentylpiperidine hydrochloride, and how can purity be maximized during synthesis?
Methodological Answer:
- Synthesis Protocol : React cyclopentylmagnesium bromide with 4-chloropyridine hydrochloride under anhydrous conditions (THF, 0–5°C, 12h) . Post-reduction (e.g., catalytic hydrogenation with Pd/C), the intermediate is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
- Purification : Use recrystallization from ethanol/water (1:3 v/v) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.4 in CH2Cl2:MeOH 9:1) .
- Key Metrics : Yield (typically 65–75%), purity (HPLC, C18 column, 210 nm), and absence of residual solvents (GC-MS).
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Compare experimental shifts with theoretical predictions (e.g., piperidine ring protons at δ 2.8–3.5 ppm; cyclopentyl CH2 at δ 1.5–1.8 ppm) .
- FT-IR : Confirm N–H stretching (2500–2700 cm⁻¹ for hydrochloride salts) and cyclopentyl C–H bends (1450–1480 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 170.1 (free base) and [M+Cl]⁻ at m/z 206.0 (hydrochloride form).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving HCl gas .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s activity against neurological targets (e.g., sigma receptors)?
Methodological Answer:
- In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]DTG for sigma-1 receptors). Prepare test concentrations (1 nM–100 µM) in Tris-HCl buffer (pH 7.4). Calculate IC50 via nonlinear regression .
- Positive Controls : Compare with haloperidol (sigma-1 IC50 ≈ 10 nM).
- Data Interpretation : Address false positives by testing off-target activity (e.g., dopamine D2 receptors).
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to pH 1–13 (37°C, 72h) and monitor degradation via HPLC. Use Arrhenius plots to predict shelf life .
- Contradiction Analysis : If conflicting data arise (e.g., instability at pH 7 in Study A vs. stability in Study B), verify buffer composition (e.g., phosphate vs. acetate buffers may catalyze degradation differently).
Q. How can computational modeling optimize the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- In Silico Tools : Use Molinspiration or SwissADME to predict logP (target: 2–3 for blood-brain barrier permeability) and polar surface area (<90 Ų).
- MD Simulations : Model interactions with P-glycoprotein to assess efflux risk. Adjust substituents (e.g., cyclopentyl vs. cyclohexyl) to minimize transporter binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
